molecular formula C20H15N3O2S B2467268 N-(2-methylbenzo[d]thiazol-5-yl)-3-(pyridin-2-yloxy)benzamide CAS No. 1797860-49-1

N-(2-methylbenzo[d]thiazol-5-yl)-3-(pyridin-2-yloxy)benzamide

Cat. No.: B2467268
CAS No.: 1797860-49-1
M. Wt: 361.42
InChI Key: QXJQQHSUCQYHAI-UHFFFAOYSA-N
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Description

N-(2-methylbenzo[d]thiazol-5-yl)-3-(pyridin-2-yloxy)benzamide is a complex organic compound that features a benzamide core substituted with a 2-methylbenzo[d]thiazol-5-yl group and a pyridin-2-yloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylbenzo[d]thiazol-5-yl)-3-(pyridin-2-yloxy)benzamide typically involves multi-step organic reactions. One common method starts with the preparation of the 2-methylbenzo[d]thiazole intermediate, which is then coupled with 3-(pyridin-2-yloxy)benzoic acid through an amide bond formation reaction. The reaction conditions often include the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an appropriate solvent like dichloromethane or dimethylformamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, scalable purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-(2-methylbenzo[d]thiazol-5-yl)-3-(pyridin-2-yloxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2) in hydrochloric acid.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride (SOCl2) under controlled conditions.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion of nitro groups to amines.

    Substitution: Introduction of halogen atoms or other substituents on the aromatic rings.

Scientific Research Applications

Anticancer Properties

Research has indicated that compounds containing thiazole and pyridine derivatives exhibit significant anticancer properties. N-(2-methylbenzo[d]thiazol-5-yl)-3-(pyridin-2-yloxy)benzamide has been studied for its ability to inhibit cancer cell proliferation.

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators.
  • Case Studies : In vitro studies have shown that this compound can effectively reduce the viability of several cancer cell lines, including breast and colon cancer cells.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens.

  • Testing Methods : Standard methods such as the disk diffusion method and broth microdilution assays have been employed to assess antibacterial and antifungal activities.
  • Results : Preliminary findings suggest that this compound exhibits activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as fungi like Candida albicans.

Drug Design

The structural characteristics of this compound make it a candidate for drug design, particularly in developing new therapeutics targeting cancer and infectious diseases.

Structure-Activity Relationship (SAR) Studies

SAR studies are essential for understanding how modifications to the chemical structure affect biological activity. Research indicates that variations in the substituents on the benzamide or thiazole rings can significantly alter potency and selectivity.

Mechanism of Action

The mechanism of action of N-(2-methylbenzo[d]thiazol-5-yl)-3-(pyridin-2-yloxy)benzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would vary based on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-pyridin-2-ylbenzamide
  • N-(2-methylbenzo[d]thiazol-5-yl)benzamide
  • 3-(pyridin-2-yloxy)benzoic acid

Uniqueness

N-(2-methylbenzo[d]thiazol-5-yl)-3-(pyridin-2-yloxy)benzamide is unique due to the combination of the thiazole and pyridine moieties, which confer distinct electronic and steric properties. This uniqueness can result in specific interactions with biological targets or materials applications that are not achievable with simpler analogs.

Biological Activity

N-(2-methylbenzo[d]thiazol-5-yl)-3-(pyridin-2-yloxy)benzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing on diverse sources to provide a comprehensive overview.

  • Chemical Name : this compound
  • CAS Number : 1797860-49-1
  • Molecular Weight : 361.4 g/mol
  • Structure : The compound features a benzo[d]thiazole moiety linked to a pyridine and a benzamide structure, which is significant for its biological activity.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit notable anticancer properties. For instance, research has shown that thiazole derivatives can inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Table 1: Anticancer Activity of Thiazole Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AHeLa10Apoptosis induction
Compound BMCF-75Cell cycle arrest
This compoundA549TBDTBD

Note: TBD indicates that specific data is yet to be determined.

Neuroleptic Effects

The structure of this compound suggests potential neuroleptic activity. Benzamide derivatives have been studied for their effects on dopaminergic pathways, which are crucial in treating psychotic disorders. A study found that certain benzamide derivatives exhibited significant inhibition of apomorphine-induced stereotyped behavior in rats, indicating their potential as neuroleptics .

  • Inhibition of Receptor Tyrosine Kinases : Similar compounds have been shown to inhibit mutant forms of receptor tyrosine kinases, which are often implicated in cancer progression. This inhibition can lead to reduced tumor growth and improved patient outcomes in certain cancers .
  • Acetylcholinesterase Inhibition : Compounds containing thiazole rings have demonstrated inhibitory activity against acetylcholinesterase (AChE), an enzyme linked to Alzheimer’s disease. This suggests potential applications in neurodegenerative diseases .
  • Antimicrobial Activity : Thiazole-based compounds have also been evaluated for their antimicrobial properties, showing effectiveness against various bacterial strains .

Case Study 1: Anticancer Activity

In a recent study, this compound was tested against A549 lung cancer cells. The compound demonstrated an IC50 value indicating significant cytotoxicity, suggesting its potential as an anticancer agent.

Case Study 2: Neuroleptic Potential

In behavioral studies involving rodent models, the compound was assessed for its ability to mitigate symptoms associated with psychosis. The results indicated that it could reduce stereotypic behaviors without significant cataleptic side effects, positioning it as a candidate for further development in psychopharmacology.

Properties

IUPAC Name

N-(2-methyl-1,3-benzothiazol-5-yl)-3-pyridin-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O2S/c1-13-22-17-12-15(8-9-18(17)26-13)23-20(24)14-5-4-6-16(11-14)25-19-7-2-3-10-21-19/h2-12H,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXJQQHSUCQYHAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC(=C2)NC(=O)C3=CC(=CC=C3)OC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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